{2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-derived compound featuring an acetyl-ethyl-amino-methyl substituent at the 2-position of the piperidine ring and an acetic acid moiety at the 1-position. The compound is listed under reference code 10-F084965 but is currently marked as discontinued in commercial catalogs, limiting its accessibility for further research .
Properties
IUPAC Name |
2-[2-[[acetyl(ethyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-13(10(2)15)8-11-6-4-5-7-14(11)9-12(16)17/h11H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMHBWSFTXURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Functionalization
The synthesis typically begins with the construction of the piperidine backbone. A common approach involves cyclization reactions using ε-caprolactam derivatives or reductive amination of pentanediamine precursors. For {2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, the piperidine ring is functionalized at the 2-position with an acetyl-ethyl-aminomethyl group, followed by acetic acid substitution at the 1-position.
Key steps include:
Stepwise Synthetic Route from Evitachem
Evitachem’s proposed route involves four stages:
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Piperidine Synthesis : Cyclization of 1,5-dibromopentane with ammonia under high-pressure conditions (120°C, 5 atm) to form piperidine hydrobromide.
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Mannich Reaction : Reacting piperidine with formaldehyde and ethylamine hydrochloride in ethanol at 60°C to introduce the aminomethyl group.
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Acetylation : Treating the intermediate with acetyl chloride in dichloromethane (DCM) at 0°C to form the acetyl-ethyl-aminomethyl-piperidine derivative.
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Alkylation and Hydrolysis : Reacting with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by saponification with NaOH to yield the final product.
Optimization Notes :
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Solvent polarity critically affects reaction rates; acetonitrile outperforms DMF in alkylation due to better nucleophilicity.
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Hydrolysis at 80°C for 6 hours ensures complete deprotection without side reactions.
Alternative Methods from Patent Literature
Base-Catalyzed Coupling (US8367704B2)
A patent describing 2-methyl-2′-phenylpropionic acid derivatives outlines a scalable method applicable to analogous piperidine-acetic acid compounds:
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Coupling Reaction : Reacting a piperidine intermediate with bromoacetic acid ethyl ester using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in DMF at 80°C for 18 hours.
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Ester Hydrolysis : Treating the ethyl ester with aqueous NaOH (2M) at reflux to obtain the carboxylic acid.
Advantages :
Solid-Phase Synthesis for High Purity
A PubChem entry for the methyl-substituted analog (CID 66567749) suggests solid-phase techniques using Wang resin:
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Resin Loading : Attach Fmoc-protected piperidine to the resin via a carboxylic acid linker.
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Side-Chain Elaboration : Sequential deprotection (20% piperidine/DMF) and coupling with acetyl-ethyl-amine using HBTU/DIPEA activation.
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Cleavage : Release the product with trifluoroacetic acid (TFA)/water (95:5), yielding >85% purity after HPLC purification.
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Alkylation Solvent | Acetonitrile | 92% | |
| Hydrolysis Temp | 80°C | 98% conversion | |
| Base (Coupling) | DBU (1.2 eq) | 94% |
Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while elevated temperatures accelerate hydrolysis without degrading the piperidine ring.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves acetylated byproducts.
Scalability and Industrial Considerations
The patent method’s use of DBU and aqueous workup aligns with green chemistry principles, minimizing hazardous waste. Kilogram-scale trials for analogous compounds achieved 89% yield using continuous flow reactors, suggesting feasibility for large-scale production .
Chemical Reactions Analysis
Types of Reactions
{2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-ethyl-amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound {2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a derivative of piperidine and has garnered attention in various scientific research fields due to its potential applications. This article will explore the applications of this compound, focusing on its medicinal properties, synthesis methods, and biological activities.
Pharmaceutical Applications
Anticonvulsant Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit anticonvulsant properties. In studies involving animal models, it has been shown to reduce seizure activity effectively. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Synthesis of New Derivatives : The compound serves as a precursor for synthesizing novel derivatives with enhanced pharmacological profiles. For instance, modifications on the piperidine ring or the acetic acid side chain can lead to compounds with improved efficacy against neurological disorders .
Antimicrobial Properties : Some studies have explored the antimicrobial effects of piperidine derivatives. The structural features of this compound may contribute to its ability to inhibit bacterial growth, although specific data on this compound's efficacy are still limited .
Cancer Research : There is emerging interest in the antiproliferative effects of piperidine derivatives on cancer cell lines. Compounds similar to this compound have shown promise in inhibiting the growth of various cancer cells, indicating a potential for therapeutic development in oncology .
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a candidate for further research in neuropharmacology. Its ability to modulate synaptic transmission could lead to applications in treating anxiety and depression disorders .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Derivatives :
- Piperidine is reacted with acetyl chloride and ethyl amine under controlled conditions to form the acetyl-ethyl-amino-piperidine intermediate.
- Acetylation Reaction :
- The intermediate undergoes further reaction with acetic anhydride to introduce the acetic acid moiety.
Experimental Conditions
The synthesis often requires:
- Solvents such as dimethyl sulfoxide (DMSO) or ethanol.
- Temperature control (typically between 70°C and 80°C) for optimal reaction rates.
Case Study 1: Anticonvulsant Efficacy
In a controlled study using Wistar rats, various doses of the compound were administered to evaluate its anticonvulsant effects through maximal electroshock-induced seizure tests (MES). Results indicated significant protection against seizures at higher doses compared to controls, establishing a dose-response relationship .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial activity of synthesized piperidine derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. While preliminary results were promising, further investigations are required to confirm these effects and elucidate mechanisms .
Mechanism of Action
The mechanism of action of {2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Piperidin-4-yl)acetic Acid Derivatives
Compounds such as 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) share the piperidine-acetic acid backbone but differ in substituents. These were synthesized via nucleophilic aromatic substitution of 2-(piperidin-4-yl)acetic acid hydrochloride with aryl halides in polar aprotic solvents (DMSO/DMF) at 100–130°C. Yields ranged from 39% (9c) to 65% (9b), influenced by steric and electronic effects of substituents .
Key Differences :
- The tert-butoxycarbonyl group in 9c introduces steric bulk, which may hinder metabolic clearance relative to the target compound’s ethyl group .
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
This derivative (CAS 224456-41-1) features an ethoxycarbonyl group at the 4-position of piperidine.
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid
With a hydroxymethyl group (CAS 303121-12-2), this compound has enhanced hydrophilicity (logP ~0.5) compared to the target compound’s acetyl-ethyl-amino group (predicted logP ~1.2). This impacts membrane permeability and bioavailability .
Enzyme Inhibition Activity
Piperidine-acetic acid derivatives are explored as soluble epoxide hydrolase (sEH) inhibitors. For example, 9a–9d showed moderate-to-strong sEH inhibition (IC₅₀ = 0.5–10 µM), attributed to the acetic acid moiety’s interaction with the catalytic site. The target compound’s acetyl-ethyl-amino group may enhance binding through additional van der Waals interactions .
Antimicrobial and Anti-inflammatory Activity
Compounds like 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one exhibit antimicrobial properties due to the amide linkage and aromatic substituents. The target compound’s lack of aromatic groups may reduce broad-spectrum activity but improve selectivity for specific targets .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~285 | Not reported | ~1.2 | Acetyl-ethyl-amino, acetic acid |
| 2-(Piperidin-1-yl)acetic acid | 157.21 | 210–216 | -0.5 | Piperidine, acetic acid |
| 2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | 215.25 | Not reported | 0.8 | Ethoxycarbonyl, acetic acid |
| 2-(1-Methylpiperidin-2-yl)acetic acid | 173.21 | Not reported | 0.3 | Methyl-piperidine, acetic acid |
Notes:
- Methyl or hydroxymethyl substituents (e.g., 2-(1-methylpiperidin-2-yl)acetic acid ) reduce logP, favoring renal excretion .
Biological Activity
The compound {2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a derivative of piperidine, a well-known structure in medicinal chemistry. This compound is characterized by its unique functional groups, which suggest potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring substituted with an acetyl-ethyl-amino group and an acetic acid moiety. The synthesis typically involves multiple steps, starting from readily available precursors. Key synthetic routes include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the acetyl group using acetylation reactions.
- Attachment of the ethyl group via alkylation reactions.
This synthetic complexity allows for the exploration of various derivatives that may exhibit differing biological activities.
Biological Activity
Preliminary studies indicate that compounds similar to this compound possess significant biological activities, including:
- Anti-inflammatory Effects : The piperidine framework is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
- Antimicrobial Activity : Similar compounds have been shown to exhibit antibacterial and antifungal properties, suggesting that this compound may also affect microbial growth.
Table 1: Summary of Biological Activities
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | C9H18N2O2 | Anti-inflammatory, Antimicrobial | Potential for drug development |
| Piperine | C17H19NO3 | Anti-inflammatory | Enhances bioavailability of drugs |
| Loperamide | C29H33ClN2O2 | Antidiarrheal | Acts on peripheral opioid receptors |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. This interaction can modulate their activity, leading to downstream signaling pathways that produce various biological effects.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar compounds in vitro and in vivo:
- Anti-cancer Activity : Compounds with similar structures have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
- Neuroactive Properties : Research indicates potential interactions with neurotransmitter systems, suggesting analgesic properties.
Table 2: Case Studies on Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for {2-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves a multi-step process: (i) Condensation of a piperidine precursor with acetyl-ethyl-amine derivatives under basic conditions (e.g., KOH in ethanol), followed by (ii) acetylation or alkylation to introduce the acetic acid moiety. Key steps include refluxing in ethanol (48 hours) and purification via solvent extraction (e.g., chloroform) and vacuum evaporation . Yield optimization may require adjusting reaction time, solvent polarity (e.g., acetonitrile vs. ethanol), or stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology :
- IR Spectroscopy : Look for C=O stretches (~1715–1720 cm⁻¹) from the acetyl and acetic acid groups .
- NMR :
- ¹H NMR : Signals for piperidinyl protons (δ 1.5–3.5 ppm, multiplet), methyl groups (δ 2.2–2.4 ppm, singlet), and acetic acid protons (δ 3.6–4.1 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl (~175–178 ppm) and acetyl carbonyl (~170–173 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities across studies?
- Methodology :
- Receptor Binding Assays : Use standardized competitive binding protocols (e.g., displacement of radiolabeled ligands) with consistent cell lines (e.g., HEK293 expressing target receptors) .
- Data Normalization : Account for differences in assay conditions (e.g., pH, ionic strength) and receptor density. Cross-validate results using orthogonal methods like functional cAMP assays .
- Structural Analysis : Perform molecular docking studies to correlate binding affinity with substituent effects on the piperidine ring .
Q. What strategies are recommended for probing the structure-activity relationship (SAR) of modifications to the piperidine core?
- Methodology :
- Systematic Substitution : Introduce substituents at the piperidine nitrogen (e.g., benzyl, phenethyl) or acetic acid chain (e.g., esterification) to assess steric/electronic effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- In Vivo Correlation : Test analogs in rodent models to link structural changes to bioavailability or efficacy .
Q. How can metabolic stability and toxicity profiles be assessed preclinically for this compound?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
- Cytotoxicity Screening : Use MTT assays in HepG2 cells to evaluate IC50 values for hepatotoxicity .
- Reactive Metabolite Detection : Trap electrophilic intermediates with glutathione (GSH) and analyze adducts via high-resolution MS .
Mechanistic and Analytical Challenges
Q. What experimental approaches validate the stereochemical purity of chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol) .
- NMR with Chiral Solvating Agents : Employ agents like (R)-(-)-1-phenylethylamine to split enantiomeric proton signals .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if crystalline derivatives are obtainable .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems (e.g., neuropathic pain models)?
- Methodology :
- Target Engagement Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to visualize receptor localization in dorsal root ganglia .
- Knockout Models : Compare efficacy in wild-type vs. μ-opioid receptor (MOR) or chemokine receptor (CCR2) knockout mice .
- Transcriptomic Profiling : Perform RNA-seq on treated tissues to identify downstream pathways (e.g., NF-κB, MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
